5-(1-Methoxyvinyl)-2-methylpyridine
CAS No.:
Cat. No.: VC18315204
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO |
|---|---|
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 5-(1-methoxyethenyl)-2-methylpyridine |
| Standard InChI | InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3 |
| Standard InChI Key | SBHSMWFXPYCCDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C=C1)C(=C)OC |
Introduction
5-(1-Methoxyvinyl)-2-methylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of a methoxyvinyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential applications.
Synthesis Methods
The synthesis of 5-(1-Methoxyvinyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with appropriate reagents to introduce the methoxyvinyl group. Common methods include the use of vinyl ethers or other vinylating agents in the presence of catalysts.
Synthesis Steps:
-
Starting Material Preparation: 2-Methylpyridine is prepared or obtained.
-
Vinylating Agent Preparation: A suitable vinylating agent, such as a vinyl ether, is prepared.
-
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the methoxyvinyl group.
Applications and Research Findings
5-(1-Methoxyvinyl)-2-methylpyridine is primarily of interest in organic synthesis and heterocyclic chemistry. It can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and materials science applications.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a building block for synthesizing complex organic compounds. |
| Pharmaceutical Research | Potential precursor for drugs due to its reactive functional groups. |
| Materials Science | May be used in the development of new materials with specific properties. |
Safety and Handling
Handling 5-(1-Methoxyvinyl)-2-methylpyridine requires caution due to its potential reactivity and toxicity. It should be stored in a well-ventilated area, away from heat sources and incompatible substances. Personal protective equipment (PPE) should be worn during handling.
| Safety Measure | Description |
|---|---|
| Storage Conditions | Store in a cool, dry place away from incompatible substances. |
| Handling Precautions | Wear PPE, including gloves and protective eyewear. |
| Disposal | Dispose of according to local regulations and guidelines. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume